molecular formula C9H7BrF3NO2 B8150974 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide

2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide

Cat. No.: B8150974
M. Wt: 298.06 g/mol
InChI Key: XCSFDZCSXADXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide is an organic compound that features a bromine atom, a methyl group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide typically involves the bromination of N-methyl-5-(trifluoromethoxy)benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide include:

    2-Bromo-5-(trifluoromethyl)aniline: This compound also contains a bromine atom and a trifluoromethyl group, but differs in its functional groups and overall structure.

    N-Methyl-5-(trifluoromethoxy)benzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFDZCSXADXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.